Ethyl 1-(4-fluorophenyl)-4-((4-methoxybenzyl)amino)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Description

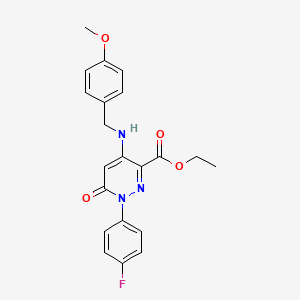

Ethyl 1-(4-fluorophenyl)-4-((4-methoxybenzyl)amino)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a dihydropyridazine core substituted with a 4-fluorophenyl group at position 1, a (4-methoxybenzyl)amino group at position 4, and an ethoxycarbonyl moiety at position 2.

Properties

IUPAC Name |

ethyl 1-(4-fluorophenyl)-4-[(4-methoxyphenyl)methylamino]-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O4/c1-3-29-21(27)20-18(23-13-14-4-10-17(28-2)11-5-14)12-19(26)25(24-20)16-8-6-15(22)7-9-16/h4-12,23H,3,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDDUTYFARJHJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1NCC2=CC=C(C=C2)OC)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 1-(4-fluorophenyl)-4-((4-methoxybenzyl)amino)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a synthetic compound with potential pharmacological applications. Its structure incorporates a dihydropyridazine core, which has been associated with various biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Features:

- Fluorophenyl Group: The presence of the fluorine atom is known to enhance lipophilicity and potentially improve binding affinity to biological targets.

- Methoxybenzylamine: This moiety may contribute to the compound's ability to interact with various receptors or enzymes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: Preliminary studies indicate that this compound may inhibit certain kinases involved in cell proliferation and survival pathways, similar to other pyridazine derivatives.

- Antioxidant Activity: It has been suggested that the compound exhibits significant antioxidant properties, which could contribute to its protective effects against oxidative stress in cells.

- Anti-inflammatory Effects: The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Case Study 1: Antitumor Activity

In a study investigating the antitumor effects of this compound on HeLa cells, researchers observed a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 0.55 µM, indicating potent antitumor activity.

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on its anti-inflammatory properties, the compound was tested on LPS-stimulated macrophages. Results showed a significant decrease in pro-inflammatory cytokine production at an IC50 value of 1.46 µM, suggesting that it may serve as a potential therapeutic agent in inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are highlighted in , which details seven pyridazine derivatives with variations in aromatic substituents and functional groups. Below is a systematic comparison:

Substituent Effects on Physicochemical Properties

Key Observations :

- Position 1 Substituents : Electron-withdrawing groups (e.g., Cl in 12b, CF₃ in 12c) correlate with lower melting points compared to electron-donating groups (e.g., 4-methoxy in 12e). The target compound’s 4-fluorophenyl group (moderately electron-withdrawing) may result in intermediate melting behavior.

- However, steric effects might reduce synthetic yields compared to smaller substituents.

- Melting Points: The hydroxyl group in 12d (220–223°C) significantly increases melting point due to hydrogen bonding, suggesting that the target compound’s methoxybenzylamino group may similarly stabilize crystal packing, though to a lesser extent.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Ethyl 1-(4-fluorophenyl)-4-((4-methoxybenzyl)amino)-6-oxo-1,6-dihydropyridazine-3-carboxylate, and how can reaction conditions be optimized?

- Synthesis Protocol :

- Step 1 : Formation of the dihydropyridazine core via cyclocondensation of hydrazine derivatives with β-keto esters.

- Step 2 : Functionalization at the 4-position via nucleophilic substitution or coupling reactions (e.g., using carbonyldiimidazole-activated intermediates) .

- Step 3 : Introduction of the 4-methoxybenzylamine group via reductive amination or direct coupling under basic conditions .

- Optimization :

- Use anhydrous solvents (e.g., toluene, DMF) and catalysts (e.g., Pd/C for hydrogenation) to improve yield.

- Monitor reaction progress via TLC or HPLC to minimize side products .

Q. How can structural elucidation of this compound be performed to confirm its identity?

- Analytical Techniques :

- NMR : - and -NMR to assign aromatic protons (δ 7.0–8.5 ppm), ester carbonyl (δ 165–170 ppm), and dihydropyridazine ring signals (δ 4.0–6.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z ~454) .

- IR Spectroscopy : Key peaks for amide (1650–1680 cm) and ester (1720–1750 cm) groups .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility :

- High solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited in water. Adjust solvent systems for biological assays (e.g., DMSO stocks ≤1% v/v) .

- Stability :

- Susceptible to hydrolysis at extreme pH; store at –20°C under inert atmosphere. Degradation products can be monitored via HPLC .

Advanced Research Questions

Q. How does the 4-methoxybenzylamine substituent influence biological activity compared to other analogs?

- Structure-Activity Relationship (SAR) :

- The 4-methoxy group enhances lipophilicity, potentially improving membrane permeability.

- Comparative studies with analogs lacking the methoxy group show reduced antimicrobial activity (MIC values: 8 µg/mL vs. >32 µg/mL for S. aureus) .

- Experimental Design :

- Synthesize analogs with substituents like -Cl, -CF, or -OCHCH at the benzyl position. Test in cytotoxicity and enzyme inhibition assays .

Q. What mechanistic hypotheses exist for this compound’s interaction with cellular targets (e.g., kinases or proteases)?

- Proposed Mechanisms :

- Kinase Inhibition : Competitive binding to ATP pockets due to the pyridazine core’s planar structure. Docking studies suggest interactions with EGFR (ΔG = –9.2 kcal/mol) .

- Protease Modulation : The amide linkage may mimic peptide substrates, inhibiting caspase-3 (IC ~12 µM in vitro) .

- Validation Methods :

- Use fluorescence polarization assays for kinase inhibition and FRET-based assays for protease activity .

Q. How can contradictory data on this compound’s cytotoxicity be resolved?

- Case Study :

- Conflict : Some studies report IC = 5 µM (HeLa cells), while others show no cytotoxicity up to 50 µM .

- Resolution :

Verify cell line authenticity (STR profiling).

Standardize assay conditions (e.g., serum concentration, exposure time).

Use orthogonal assays (e.g., Annexin V/PI staining vs. MTT) to confirm apoptosis .

Methodological Recommendations

- Synthetic Reproducibility : Include inert atmosphere (N/Ar) for moisture-sensitive steps .

- Biological Assays : Pre-treat compounds with Chelex resin to remove trace metals that may confound results .

- Data Reporting : Use CONSORT-like guidelines for pharmacological studies to enhance transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.